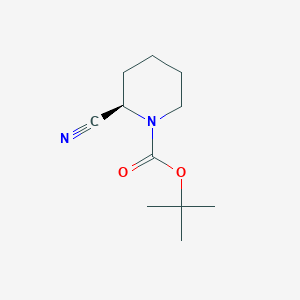

(R)-1-N-Boc-2-cyano-piperidine

概要

説明

(R)-1-N-Boc-2-cyano-piperidine is a useful research compound. Its molecular formula is C11H18N2O2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(R)-1-N-Boc-2-cyano-piperidine is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 196.25 g/mol. It features a tert-butoxycarbonyl (Boc) protecting group and a cyano group at the 2-position of the piperidine ring. The compound appears as a white to orange powder with a melting point of 33-36°C, and it is slightly soluble in water, requiring careful storage conditions to maintain its stability.

Synthesis

The synthesis of this compound typically involves several key steps, including the protection of the amine group and the introduction of the cyano moiety. These synthetic pathways are crucial for developing derivatives with enhanced biological activity.

Mechanistic Insights

Research indicates that compounds with a similar structural framework may act as inhibitors of key signaling pathways involved in cell survival and proliferation. For example, reversible covalent inhibitors targeting TAK1 have shown promise in inducing apoptosis in cancer cells .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Biological Activities |

|---|---|---|

| N-Boc-2-Piperidinone | Contains a carbonyl instead of cyano | Used in synthesizing piperidinone derivatives |

| N-Boc-3-Cyano-piperidine | Cyano group at the 3-position | Different stereochemistry affecting reactivity |

| N-Boc-4-Cyano-piperidine | Cyano group at the 4-position | Potential for different biological activities |

| (S)-1-N-Boc-2-cyano-piperidine | Enantiomeric form | Different optical activity affecting interactions |

Case Studies

- Prolyl Oligopeptidase Inhibitors : Research has highlighted the role of this compound as a precursor in synthesizing prolyl oligopeptidase inhibitors, which are relevant in treating neurodegenerative disorders.

- Antituberculosis Activity : Studies on related piperidinyl compounds have shown significant activity against both standard and resistant strains of M. tuberculosis, indicating that modifications to the piperidine structure can enhance efficacy against challenging pathogens .

科学的研究の応用

Medicinal Chemistry

(R)-1-N-Boc-2-cyano-piperidine is primarily utilized as a building block in the synthesis of various bioactive compounds. Its structural features enable the development of pharmaceutical agents with specific biological activities.

Case Studies

- Synthesis of Bioactive Peptides : The compound serves as a crucial precursor for synthesizing diverse bioactive peptides and alkaloids, which are essential targets for drug discovery. These molecules often exhibit significant pharmacological activities, making them valuable in therapeutic applications.

- Prolyl Oligopeptidase Inhibitors : It has been involved in the synthesis of prolyl oligopeptidase inhibitors, which are relevant for treating neurodegenerative disorders. The unique structural properties of this compound facilitate the design of inhibitors that can selectively target specific enzymes involved in these diseases.

Asymmetric Catalysis

The chiral nature of this compound makes it an important ligand in asymmetric catalysis, where it aids in the selective formation of one enantiomer over another during chemical reactions.

Applications in Catalysis

- Dynamic Resolution : Research has demonstrated the successful application of this compound in catalytic dynamic resolution processes, allowing for the synthesis of enantioenriched 2-substituted piperidines. This method utilizes its lithiated form to engage in transmetalation reactions, facilitating complex structure formation while maintaining stereochemical integrity .

| Catalytic Process | Outcome |

|---|---|

| Dynamic Resolution | Enantioenriched 2-substituted piperidines synthesized |

| Transmetalation | Maintained configurational stability during reactions |

Potential Medicinal Properties

While specific biological activity data for this compound is limited, compounds with similar structures have shown promising medicinal properties.

Investigated Activities

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, warranting further investigation into their potential as therapeutic agents for neurodegenerative diseases .

- Pharmacokinetic Properties : The pharmacokinetic profiles of compounds derived from this compound indicate favorable absorption and metabolic stability, making them suitable candidates for drug development .

特性

IUPAC Name |

tert-butyl (2R)-2-cyanopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAJZBMOVZIKHA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCCC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427127 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940000-26-0 | |

| Record name | (R)-1-N-Boc-2-cyano-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。